molecular formula C11H9NO3 B15093387 4-Cyano-2-cyclopropoxybenzoic acid

4-Cyano-2-cyclopropoxybenzoic acid

Katalognummer: B15093387
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: FYQGQRWKKLPYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-2-cyclopropoxybenzoic acid is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-cyclopropoxybenzoic acid typically involves the following steps:

    Formation of the cyclopropoxy group: This can be achieved through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.

    Introduction of the cyano group: This step involves the nitration of a suitable precursor, such as 2-cyclopropoxybenzoic acid, using a nitrating agent like sodium cyanide or potassium cyanide under controlled conditions.

    Final assembly: The cyano and cyclopropoxy groups are then introduced onto the benzoic acid core through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-cyclopropoxybenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyano-2-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyano-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s overall conformation and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

4-Cyano-2-cyclopropoxybenzoic acid can be compared with other similar compounds, such as:

    4-Cyano-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Cyano-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Cyano-2-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

These compounds share the cyano group but differ in the nature of the alkoxy substituent, which can influence their chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

4-cyano-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H9NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H,13,14)

InChI-Schlüssel

FYQGQRWKKLPYGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=CC(=C2)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.